molecular formula C6H6BNO3 B1390550 (5-Formylpyridin-3-yl)boronic acid CAS No. 919347-69-6

(5-Formylpyridin-3-yl)boronic acid

Cat. No.: B1390550
CAS No.: 919347-69-6
M. Wt: 150.93 g/mol
InChI Key: YLLYILYEIRFUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Formylpyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H6BNO3 . It has a molecular weight of 150.93 g/mol . It is known for its diverse range of applications in scientific research and industry.


Synthesis Analysis

Boronic acids are known for their reversible covalent inhibition of hydroxyl proteases . The synthesis of boronic acids is relatively simple and well-known . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by X-ray diffraction . Its crystallography and conformation were also analyzed .


Chemical Reactions Analysis

Boronic acids have been widely used in a wide range of organic reactions . They are used in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . The introduction of boronic acids in NS5B inhibitors was done to investigate if it could bring advantages for targeting HCV that are resistant to NS35 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 150.93 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 .

Scientific Research Applications

Synthesis and Cross-Coupling Applications

(5-Formylpyridin-3-yl)boronic acid and its derivatives play a significant role in the synthesis of complex molecules. They are often used in Suzuki cross-coupling reactions, a pivotal method in organic synthesis for creating carbon-carbon bonds, leading to the formation of various polyaromatic hydrocarbons and complex molecular frameworks. The ability to undergo Pd-catalyzed coupling with a range of arylhalides, as demonstrated by Bouillon et al. (2002) and Bouillon et al. (2003), underscores the versatility of halopyridinylboronic acids and esters in synthesizing new pyridine libraries Bouillon et al., 2002 Bouillon et al., 2003.

Analyte Detection and Diol Recognition

The unique properties of boronic acids, including their ability to form stable complexes with diols, make them ideal for creating sensitive and selective sensors for bioanalytes. Axthelm et al. (2015) highlighted the use of fluorinated boronic acid-appended bipyridinium salts for detecting and differentiating diol-containing bioanalytes via (19)F NMR spectroscopy. This approach provides a non-invasive and highly selective method for monitoring various biomolecules, including glucose, which is crucial for diabetes management Axthelm et al., 2015.

Boronic Acid Catalysis and Molecular Assembly

Boronic acids are not only essential reagents in various chemical transformations but also serve as catalysts and building blocks for molecular assembly. Research by Christinat et al. (2007) and Hall (2019) demonstrates the catalytic properties and the ability of boronic acids to form reversible covalent bonds with hydroxy groups. These properties are harnessed in various organic reactions, contributing to the formation of complex molecular structures such as macrocycles and dendrimers, and enabling highly selective reaction conditions Christinat et al., 2007 Hall, 2019.

Fluorescent Chemosensors and Biomedical Applications

Boronic acids, including derivatives like this compound, are extensively used in the design of fluorescent chemosensors due to their ability to form stable complexes with diols and interact with various analytes. Huang et al. (2012) and Cambre and Sumerlin (2011) explored the development of boronic acid sensors and highlighted their biomedical applications, including recognizing carbohydrates and bioactive substances, which are vital for disease prevention, diagnosis, and treatment Huang et al., 2012 Cambre & Sumerlin, 2011.

Safety and Hazards

“(5-Formylpyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Boronic acids are exceedingly useful functional groups and the starting materials for many reactions . The study of the introduction of boronic acids in NS5B inhibitors was done to investigate if it could bring advantages for targeting HCV that are resistant to NS35 . This suggests that boronic acids have potential for future applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of the compound (5-Formylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . These properties may influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, boronic acids are generally environmentally benign compounds , suggesting that they may be less likely to be adversely affected by environmental factors.

Properties

IUPAC Name

(5-formylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLYILYEIRFUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672089
Record name (5-Formylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919347-69-6
Record name (5-Formylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-formylpyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Formylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Formylpyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-Formylpyridin-3-yl)boronic acid
Reactant of Route 4
(5-Formylpyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-Formylpyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-Formylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.